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molecular formula C8H7BrOS B8571154 2-Bromo-4-(methylsulfanyl)benzaldehyde

2-Bromo-4-(methylsulfanyl)benzaldehyde

Cat. No. B8571154
M. Wt: 231.11 g/mol
InChI Key: WNCYJCBJDXPRIK-UHFFFAOYSA-N
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Patent
US07144913B2

Procedure details

To 2-bromo-4-fluorobenzaldehyde (150 mg, 0.74 mmol) in methanol (2 mL) was added sodium thiomethoxide (80 mg, 1.1 mmol). The reaction mixture was heated to 50° C. for 1 hour. After cooling, the mixture was quenched with saturated aqueous NH4Cl and extracted with EtOAc. The combined organic layers were dried over Na2SO4, concentrated, and used as such.
Quantity
150 mg
Type
reactant
Reaction Step One
Quantity
80 mg
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:9]=[C:8](F)[CH:7]=[CH:6][C:3]=1[CH:4]=[O:5].[CH3:11][S-:12].[Na+]>CO>[Br:1][C:2]1[CH:9]=[C:8]([S:12][CH3:11])[CH:7]=[CH:6][C:3]=1[CH:4]=[O:5] |f:1.2|

Inputs

Step One
Name
Quantity
150 mg
Type
reactant
Smiles
BrC1=C(C=O)C=CC(=C1)F
Name
Quantity
80 mg
Type
reactant
Smiles
C[S-].[Na+]
Name
Quantity
2 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling
CUSTOM
Type
CUSTOM
Details
the mixture was quenched with saturated aqueous NH4Cl
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers were dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
Smiles
BrC1=C(C=O)C=CC(=C1)SC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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